Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate
Description
Chemical Classification and Nomenclature
Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate belongs to the chemical class of aromatic amino compounds, specifically categorized as a substituted benzoate ester containing multiple aromatic amine functionalities. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the compound as a methyl ester of 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoic acid. This classification places the compound within the broader family of aromatic amines, which are characterized by the presence of amino groups directly attached to aromatic ring systems. The compound exhibits the molecular formula C₂₂H₂₁N₃O₃ with a molecular weight of 375.42 grams per mole, reflecting its substantial molecular complexity and the presence of three nitrogen atoms distributed across the aromatic framework.
The chemical structure can be deconstructed into several key components that define its classification. The central benzoate core provides the primary aromatic system, while the phenylcarbamoyl moiety introduces both amide and urea-like functionalities. The connecting methylene bridge links these aromatic systems through secondary amine interactions, creating a molecular architecture that combines elements of both ester and amide chemistry. The MDL number MFCD12912892 serves as an additional identifier in chemical databases, facilitating cross-referencing across various research platforms. The compound's SMILES notation, COC(=O)c1cccc(c1)CNc1ccc(cc1)NC(=O)Nc1ccccc1, provides a compact representation of its connectivity pattern that enables computational analysis and database searches.
Table 1.1: Chemical Identity and Classification Data
Historical Context of Development
The historical development of this compound can be traced through the evolution of aromatic amine chemistry, which emerged as a significant branch of organic chemistry during the nineteenth century with the industrial synthesis of aniline and related compounds. The foundational work on aromatic amines established the principles of electrophilic aromatic substitution and nucleophilic addition reactions that would later enable the synthesis of complex multi-ring systems like this compound. The development of sophisticated synthetic methodologies for constructing phenylcarbamoyl linkages represents a more recent advancement, building upon earlier work in carbamate and urea chemistry that provided the conceptual framework for designing molecules with specific hydrogen bonding capabilities.
The specific synthetic approaches that enabled the preparation of this compound likely drew upon advances in coupling chemistry and protecting group strategies that became prominent in the late twentieth century. Research into para-aminobenzoic acid derivatives, which share structural similarities with this compound, demonstrated the feasibility of constructing complex aromatic amine architectures through sequential functionalization reactions. The incorporation of methyl ester functionalities reflects the broader trend toward designing compounds with improved pharmaceutical properties, as ester groups can serve as prodrug moieties or provide enhanced membrane permeability characteristics. The evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, played a crucial role in enabling the characterization and verification of such complex molecular structures.
Contemporary research efforts have focused on developing more efficient synthetic routes for preparing compounds of this type, with particular emphasis on reducing the number of synthetic steps and improving overall yields. The application of microwave-assisted synthesis and other modern techniques has facilitated the preparation of aromatic amine derivatives with greater efficiency and reproducibility. The compound's development also reflects broader trends in medicinal chemistry toward designing molecules with multiple pharmacophore elements, combining the structural features of different bioactive compounds into single molecular entities. This approach represents a sophisticated understanding of structure-activity relationships and the recognition that complex biological targets often require equally complex molecular tools for effective modulation.
Position in Aromatic Amine Compound Family
This compound occupies a distinctive position within the aromatic amine compound family, representing an advanced example of multi-functional aromatic systems that combine traditional amine chemistry with contemporary pharmaceutical design principles. The aromatic amine family encompasses a vast array of compounds ranging from simple aniline derivatives to complex multi-ring systems, with this compound falling into the category of sophisticated synthetic intermediates designed for specific biological applications. The presence of three distinct aromatic rings connected through amino and carbamoyl linkages places this compound among the more structurally complex members of the aromatic amine family, distinguishing it from simpler monofunctional derivatives such as the toluidines or chloroanilines that represent earlier generations of aromatic amine chemistry.
The compound's structural architecture incorporates several design elements that reflect contemporary approaches to aromatic amine development. The phenylcarbamoyl functionality introduces hydrogen bonding capabilities that are characteristic of modern pharmaceutical agents designed to interact with protein targets through specific recognition events. This represents a significant advancement from earlier aromatic amines that relied primarily on simple amino group interactions for their biological activity. The methylene bridge connecting the aromatic rings provides conformational flexibility while maintaining the essential aromatic character that defines this compound family, demonstrating how modern synthetic chemistry can balance structural rigidity with functional adaptability.
Table 1.3: Comparative Analysis within Aromatic Amine Family
The evolutionary trajectory of aromatic amine chemistry can be traced from the early industrial applications of simple derivatives to the current emphasis on designing compounds with specific biological targets in mind. The target compound represents this modern approach, incorporating multiple pharmacophore elements within a single molecular framework that enables precise modulation of biological systems. The benzimidazole and triazole derivatives mentioned in contemporary research literature share structural similarities with this compound, particularly in their use of multiple aromatic rings connected through nitrogen-containing linkages. This positions the compound within a growing class of aromatic amines designed for pharmaceutical applications, where structural complexity is justified by enhanced specificity and reduced off-target effects.
The relationship between this compound and other members of the aromatic amine family extends to synthetic methodology as well as structural characteristics. Many of the synthetic transformations used to prepare this compound, including nucleophilic substitution reactions and coupling procedures, represent refined versions of classical aromatic amine chemistry adapted for more complex molecular targets. The compound's position within the family also reflects broader trends toward incorporating multiple functional groups within single molecules, creating what might be termed "hybrid" aromatic amines that combine the essential characteristics of traditional aromatic amine chemistry with contemporary pharmaceutical design principles. This evolution demonstrates how fundamental chemical principles established in earlier aromatic amine research continue to inform the development of increasingly sophisticated molecular architectures for modern applications.
Properties
IUPAC Name |
methyl 3-[[4-(phenylcarbamoylamino)anilino]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-21(26)17-7-5-6-16(14-17)15-23-18-10-12-20(13-11-18)25-22(27)24-19-8-3-2-4-9-19/h2-14,23H,15H2,1H3,(H2,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJSJBLTHMYPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CNC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its chemical structure, it may undergo reactions typical of esters and aromatic amines. For instance, esters can react with Grignard reagents to form tertiary alcohols, and aromatic amines can undergo electrophilic substitution at the benzylic position.
Action Environment
The action, efficacy, and stability of Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can react with it. .
Biological Activity
Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate, with the CAS number 1173492-88-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C22H21N3O3
- Molecular Weight : 375.42 g/mol
- Solubility : Slightly soluble in chloroform and methanol, and soluble in DMSO.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of para-aminobenzoic acid (PABA), structurally similar to this compound, have shown significant activity against various cancer cell lines.
| Compound Type | IC50 Value (µM) | Cell Line |
|---|---|---|
| Benzamide Derivatives | 5.85 | MCF-7 |
| Carboxamide Derivatives | 3.0 | A549 |
| PABA Derivatives | 21.3 | HCT-116 |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and modulation of growth factor signaling pathways .
2. Anti-Cholinesterase Activity
The compound's structural analogs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition constants (Ki) for these compounds range from 0.10 to 5.10 μM, indicating potent anti-cholinesterase activity compared to standard drugs like donepezil .
3. Anti-Inflammatory Effects
Studies on similar compounds have demonstrated anti-inflammatory properties through the inhibition of histone deacetylases (HDACs). For example, certain derivatives exhibited IC50 values as low as 95.2 nM against HDAC1, suggesting a promising avenue for treating inflammatory conditions .
Case Studies and Research Findings
A comprehensive review of the literature reveals several case studies that underline the biological significance of this compound and its analogs:
- Anticancer Screening : In vitro studies showed that various derivatives exhibited significant growth inhibition across multiple human cancer cell lines, including MCF-7 and A549, with some compounds showing effects comparable to established chemotherapy agents like doxorubicin .
- Molecular Docking Studies : Computational studies predicted strong binding affinities for these compounds with target proteins involved in cancer progression and inflammation, supporting their potential therapeutic roles .
- Enzymatic Inhibition Assays : Detailed enzymatic assays confirmed the inhibitory effects on AChE and HDACs, providing quantitative data on their efficacy as potential drug candidates .
Comparison with Similar Compounds
Structural Analogs in Benzoate/Carbamate Chemistry
Several compounds share structural motifs with Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate:
Key Observations :
- Functional Group Diversity: The target compound’s phenylcarbamoyl-aminophenylaminomethyl group distinguishes it from triazine- or sulfonylurea-based analogs (e.g., herbicides in ). This may reduce pesticidal activity but enhance binding to biological targets (e.g., enzymes or receptors).
- Thermal Stability : The triazine-containing analog in exhibits a high melting point (217.5–220°C), suggesting that the target compound’s stability may depend on its substituent rigidity.
- Lipophilicity : Carbamates with chloro-substituted phenyl groups () show variable log k values (HPLC-derived lipophilicity), implying that the target compound’s phenylcarbamoyl group could modulate its membrane permeability.
Substituent Effects on Physicochemical Properties
- Chlorinated Analogs: Chlorine atoms in phenylcarbamoyl derivatives (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates ) increase lipophilicity (log k = 2.1–3.8), which correlates with enhanced bioavailability in hydrophobic environments.
- Triazine Derivatives: Sulfonylurea herbicides () rely on triazine-sulfonyl groups for herbicidal activity, whereas the target compound’s lack of sulfonyl or triazine moieties may redirect its application toward non-agrochemical uses.
Preparation Methods
Esterification of 3-(aminomethyl)benzoic Acid
- The starting material, 3-(aminomethyl)benzoic acid, is esterified with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
- The reaction is typically carried out under reflux conditions for several hours to ensure complete esterification.
- Temperature control is critical, with cooling to 5–10°C during workup to avoid hydrolysis of the methyl ester.
pH Control and Extraction
- After esterification, the reaction mixture is adjusted to pH 4–9 by adding a water-soluble base (e.g., potassium hydroxide or sodium hydroxide) at low temperature (-15 to +10°C).
- The aqueous phase is then concentrated, and an organic solvent such as toluene or ethyl acetate is added.
- The pH is further raised to 9–12 to facilitate extraction of the methyl 3-(aminomethyl)benzoate into the organic phase.
- Salt saturation (e.g., sodium chloride) of the aqueous phase can improve extraction efficiency.
- This process yields methyl 3-(aminomethyl)benzoate in excellent yields, typically >85%.
| Step | Condition/Parameter | Details |
|---|---|---|
| Esterification | Methanol, HCl or H2SO4 catalyst | Reflux for 3-4 hours |
| Temperature control | Cooling to 5-10°C post-reaction | Prevents premature hydrolysis |
| pH adjustment 1 | pH 4–9 at 5–10°C | Using aqueous KOH or NaOH (4-6% w/w) |
| Solvent addition | Organic solvent (toluene, EtOAc) | For extraction of ester |
| pH adjustment 2 | pH 9–12 | Further base addition for extraction |
| Salt saturation | NaCl addition | Enhances partitioning into organic phase |
| Yield | >85%, preferably >88% | High purity methyl ester obtained |
Introduction of the Phenylcarbamoyl Group
The phenylcarbamoyl (phenylurea) moiety is introduced by forming an amide bond between the amino group on the aromatic ring and phenyl isocyanate or a related phenylcarbamoyl precursor.
Amide Bond Formation
- The amino-substituted methyl benzoate intermediate is reacted with phenyl isocyanate or phenylcarbamoyl chloride under controlled conditions.
- The reaction is typically conducted in an aprotic solvent such as dioxane or dichloromethane.
- Reflux or room temperature stirring for 1–4 hours is common depending on reactivity.
- After reaction completion, the product is purified by recrystallization from ethanol or similar solvents.
Alternative Synthetic Routes
- Literature reports the use of Curtius rearrangement and diazotation reactions to prepare related phenylcarbamoyl derivatives, which could be adapted for this compound.
- Hydrazide intermediates can be converted to azides, which upon reaction with aromatic amines yield phenylcarbamoyl-substituted products.
- This multi-step approach allows introduction of various substituents on the phenyl ring, enabling structural diversity.
Representative Synthesis Protocol (Adapted)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3-(aminomethyl)benzoic acid + MeOH + HCl (cat.) | Methyl 3-(aminomethyl)benzoate |
| 2 | Cooling to 5–10°C, pH adjustment, extraction | Isolation of methyl ester intermediate |
| 3 | Methyl 3-(aminomethyl)benzoate + phenyl isocyanate | Formation of phenylcarbamoyl amide |
| 4 | Reflux in dioxane or EtOH, purification | Final product purified as solid |
Research Findings and Yield Data
- Esterification yields for methyl 3-(aminomethyl)benzoate are reported above 85%, with optimized processes achieving >88%.
- Phenylcarbamoyl amide formation typically proceeds with yields ranging from 65% to 90%, depending on reaction conditions and purification methods.
- The purity and identity of the final compound are confirmed by elemental analysis, IR, and NMR spectroscopy.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of benzoic acid | Methanol, HCl or H2SO4, reflux | >85–88 | Temperature and pH control critical |
| pH adjustment and extraction | KOH or NaOH (4–6%), toluene/EtOAc | High | Salt saturation improves extraction |
| Amide bond formation | Phenyl isocyanate, dioxane, reflux | 65–90 | Purification by recrystallization |
| Alternative azide route | Hydrazide → azide → aromatic amine | Variable | Enables halogenated derivatives synthesis |
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for Methyl 3-[...]benzoate to ensure high yield and purity?
- Methodological Answer : A multi-step synthesis approach is recommended, leveraging intermediates like benzyl esters to protect reactive groups. For example, benzyl 3-hydroxybenzoate can be synthesized from 3-hydroxybenzoic acid using benzyl bromide and Na₂CO₃ in DMF (86–94% yield). Subsequent coupling with phenyl isocyanates in the presence of 4-DMAP as a catalyst produces carbamate intermediates. Final deprotection via hydrogenation (10% Pd/C, THF) yields the target compound. Monitoring via TLC and optimizing solvent systems (e.g., CH₂Cl₂/MeOH) ensures purity .
Q. How can researchers confirm the structural integrity of Methyl 3-[...]benzoate post-synthesis?
- Methodological Answer : Use a combination of ¹H NMR (e.g., δ 5.34–8.00 ppm for benzyl ester protons), ¹³C NMR , and X-ray crystallography to verify bond connectivity and stereochemistry. For example, X-ray data from structurally analogous compounds (e.g., (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate) confirm dihedral angles and crystallographic packing . Compare retention factors (Rf) and spectral data with literature values to validate purity .
Advanced Research Questions
Q. What methodological approaches are recommended when encountering low yields in the coupling step during synthesis?
- Methodological Answer : Low yields in carbamate/amide coupling steps may arise from steric hindrance or poor nucleophilicity. Strategies include:
- Optimizing catalysts : Use 4-DMAP or TBTU to enhance reactivity .
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates .
- Alternative reagents : Replace phenyl isocyanates with pre-activated carbamoyl chlorides for higher efficiency .
- Purification : Reuse diethyl ether from extractions to recover unreacted starting materials .
Q. How should researchers address contradictions in biological activity data between Methyl 3-[...]benzoate and its structural analogs?
- Methodological Answer : Contradictions may stem from assay variability or subtle structural differences. Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified phenylcarbamoyl or benzoate moieties. For example:
- Replace the methyl ester with a carboxylic acid to assess solubility effects .
- Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to evaluate stability and binding affinity .
- Cross-validate bioactivity using standardized assays (e.g., cholinesterase inhibition for Alzheimer’s applications) .
Q. What safety protocols are essential when handling Methyl 3-[...]benzoate in laboratory settings?
- Methodological Answer : The compound is classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Key protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis and purification.
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .
Q. What advanced techniques are employed to study the stereochemical properties of Methyl 3-[...]benzoate derivatives?
- Methodological Answer : Stereochemical analysis requires:
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak® IA) .
- X-ray crystallography : Determine absolute configuration via anomalous scattering (e.g., Flack parameter) .
- NMR with chiral shift reagents : Use Eu(hfc)₃ to distinguish diastereomeric environments .
Q. How do structural modifications in the phenylcarbamoyl moiety affect the physicochemical properties of Methyl 3-[...]benzoate derivatives?
- Methodological Answer : Modifications alter:
- Solubility : Electron-donating groups (e.g., -OCH₃) increase hydrophilicity .
- Thermal stability : Fluorine substitutions enhance thermal resistance (e.g., 4-Fluoro-2-(3-methylphenyl)benzoic acid) .
- Bioavailability : Tert-butoxycarbonyl (Boc) groups improve metabolic stability but reduce membrane permeability .
Q. What is the role of intermediates like benzyl esters in the synthesis of Methyl 3-[...]benzoate, and how do they influence reaction efficiency?
- Methodological Answer : Benzyl esters act as protecting groups for carboxylic acids, preventing unwanted side reactions during carbamate formation. Their bulkiness reduces steric hindrance in coupling steps, while their lipophilicity aids in purification via liquid-liquid extraction. Deprotection under hydrogen gas (H₂/Pd-C) ensures high yields (95–99%) without degrading the core structure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
